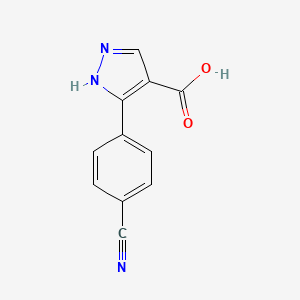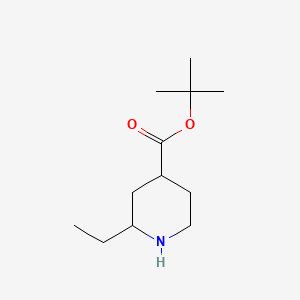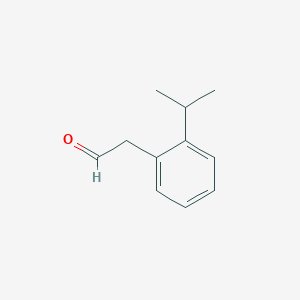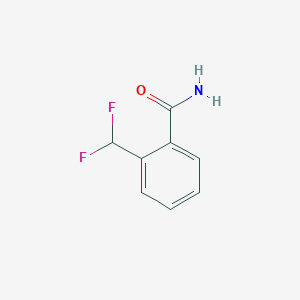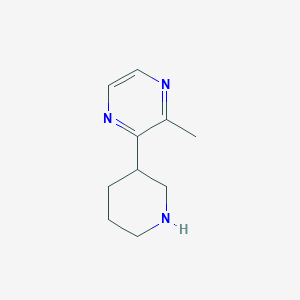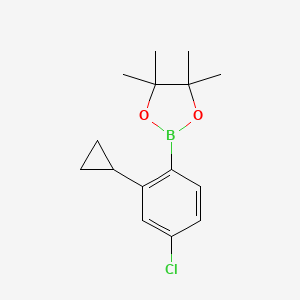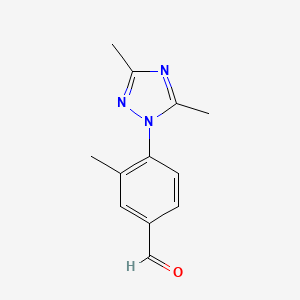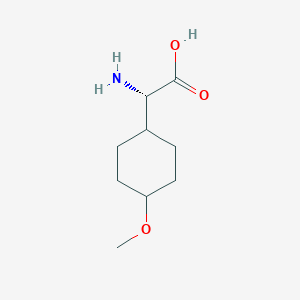
2-(Hydroxymethyl)-2-methylcyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-2-methylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a hydroxymethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-methylcyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of cyclobutanone with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts and optimized reaction conditions are employed to enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-2-methylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides, amines
Major Products Formed
Oxidation: 2-(Carboxymethyl)-2-methylcyclobutan-1-one
Reduction: 2-(Hydroxymethyl)-2-methylcyclobutan-1-ol
Substitution: Various substituted cyclobutanone derivatives
Applications De Recherche Scientifique
2-(Hydroxymethyl)-2-methylcyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving cyclobutanone derivatives.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-2-methylcyclobutan-1-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclobutanone ring provides a rigid framework that can affect the compound’s overall conformation and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hydroxymethyl)-2-methylcyclopentan-1-one
- 2-(Hydroxymethyl)-2-methylcyclohexan-1-one
- 2-(Hydroxymethyl)-2-methylcycloheptan-1-one
Uniqueness
2-(Hydroxymethyl)-2-methylcyclobutan-1-one is unique due to its four-membered cyclobutanone ring, which imparts distinct chemical and physical properties compared to its higher homologs. The strain in the cyclobutanone ring can influence its reactivity and stability, making it a valuable compound for studying ring strain effects and developing novel synthetic methodologies.
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C6H10O2/c1-6(4-7)3-2-5(6)8/h7H,2-4H2,1H3 |
Clé InChI |
SIAMILUXHSYBMT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)
